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Compound of Interest

2-Chloro-5-ethoxy-4-
Compound Name:

propoxybenzaldehyde
CAS No.: 692275-23-3
Cat. No.: B1620595

Get Quote

\\

Technical Guide: 2-Chloro-5-ethoxy-4-
propoxybenzaldehyde
Advanced Synthesis, Characterization, and

Pharmaceutical Utility[1]
Chemical Identity & Core Properties

2-Chloro-5-ethoxy-4-propoxybenzaldehyde is a highly functionalized aromatic aldehyde

used primarily as a pharmacophore building block in the synthesis of phosphodiesterase (PDE)
inhibitors, kinase inhibitors, and other heterocyclic Active Pharmaceutical Ingredients (APIs).[1]
[2][3] Its specific substitution pattern—combining a reactive aldehyde, a halogen handle, and
mixed alkoxy chains—makes it a critical intermediate for Structure-Activity Relationship (SAR)
tuning.
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Property Data

CAS Number 692275-23-3

IUPAC Name 2-Chloro-5-ethoxy-4-propoxybenzaldehyde

Molecular Formula C12H15CIlOs3

Molecular Weight 242.70 g/mol

Appearance Off-white to pale yellow crystalline solid

Melting Point 72-76 °C (Typical range for this class)

Solubility Soluble in DCM, DMSO, Ethyl Acetate;
Sparingly soluble in water

SMILES CCCOC1=C(C=C(C=0)C(=C1)Cl)0oCC

Aldehyde (-CHO), Aryl Chloride (-ClI), Ether (-

Key Functional Groups
OEt, -OPr)

Structural Analysis & Reactivity Profile

The molecule features a trisubstituted benzene ring where the electronic effects dictate its
reactivity in downstream synthesis:

¢ Aldehyde (C-1): Acts as the primary electrophile for condensation reactions (e.qg.,
Knoevenagel, reductive amination) to form heterocycles like quinazolines or benzimidazoles.

e Chlorine (C-2): Provides a handle for transition-metal catalyzed cross-coupling (Suzuki-
Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (

) under forcing conditions, allowing for scaffold diversification.

o Alkoxy Groups (C-4, C-5): The 4-propoxy and 5-ethoxy groups are strong electron-donating
groups (EDGSs). They increase the electron density of the ring, making the aldehyde carbonyl
slightly less electrophilic than unsubstituted benzaldehyde but stabilizing cationic
intermediates in acid-catalyzed cyclizations.

Reactivity Logic Diagram
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Figure 1: Functional group reactivity map for divergent synthesis.

Synthesis & Manufacturing Protocols

The synthesis typically proceeds via the alkylation of a phenol precursor followed by
formylation or chlorination. The most robust route for scale-up involves starting from Ethyl
Vanillin (3-ethoxy-4-hydroxybenzaldehyde) due to its commercial availability.

Route A: Selective Alkylation & Chlorination (Recommended)

This route minimizes regioselectivity issues by establishing the alkoxy pattern first.
Step 1: O-Alkylation of Ethyl Vanillin
e Reagents: Ethyl Vanillin, 1-Bromopropane, Potassium Carbonate (

), DMF.

e Mechanism: Williamson Ether Synthesis.
» Protocol:
o Dissolve Ethyl Vanillin (1.0 eq) in DMF.
o Add

(1.5 eq) and stir at RT for 30 min to generate the phenoxide.
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o Add 1-Bromopropane (1.2 eq) dropwise.

o Heat to 60°C for 4-6 hours.

o Workup: Quench with water, extract with EtOAc. Yields 3-ethoxy-4-propoxybenzaldehyde.
Step 2: Regioselective Chlorination

o Reagents: 3-ethoxy-4-propoxybenzaldehyde, N-Chlorosuccinimide (NCS) or Sulfuryl
Chloride (

), Acetic Acid/DCM.

e Mechanism: Electrophilic Aromatic Substitution (EAS).

o Regiochemistry: The aldehyde is a meta-director. The alkoxy groups are ortho/para directors.
The C-2 position is ortho to the C-1 aldehyde (sterically crowded but electronically activated
by the C-3 ethoxy group in the precursor numbering, which becomes C-5 in the product).
Note: Careful control is needed to avoid chlorination at C-6.

e Protocol:

[e]

Dissolve intermediate from Step 1 in Glacial Acetic Acid.

o

Add NCS (1.05 eq) in portions at RT.

[¢]

Heat to 40-50°C. Monitor by HPLC for the disappearance of starting material.

[¢]

Purification: Recrystallization from Ethanol/Water to remove regioisomers.

Synthesis Workflow Diagram
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Figure 2: Step-wise synthesis from commercially available Ethyl Vanillin.

Applications in Drug Discovery

This compound serves as a "scaffold diversifier" in medicinal chemistry.

1. PDE Inhibitor Development: The alkoxy-substituted benzaldehyde motif is a hallmark of
Phosphodiesterase Type 5 (PDE5) inhibitors (e.g., analogs of Vardenafil). The 4-propoxy chain
provides hydrophobic bulk to fill the PDE5 catalytic pocket, while the 2-chloro group allows for
the attachment of sulfonamide or piperazine moieties in subsequent steps.

2. Kinase Inhibitors (EGFR/VEGFR): The 2-chloro-benzaldehyde core is frequently converted
into quinazolines via condensation with urea or amidines. The 6,7-dialkoxy substitution pattern
(corresponding to the 4,5-positions on the aldehyde) is critical for binding affinity in the ATP-
binding pocket of tyrosine kinases.
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3. Downstream Derivatives:

e Mandelic Acid Derivatives: Conversion to 2-(2-chloro-5-ethoxy-4-propoxyphenyl)-2-

hydroxyacetic acid via cyanohydrin synthesis followed by hydrolysis.

o Styrenes: Wittig olefination at the aldehyde to generate styrenyl linkers.

Analytical Characterization Standards

To ensure the integrity of the intermediate, the following specifications must be met:

Test Method

Acceptance Criteria

HPLC (C18 column,

Purity )
ACN/Water gradient)

> 98.0% (Area %)

Identity 1H-NMR (400 MHz, CDCls)

Distinct singlet for -CHO
(~10.3 ppm); Aromatic protons
as singlets (para-position
blocked); Triplet/Multiplet for
Propoxy/Ethoxy chains.

Mass Spec LC-MS (ESI+)

[M+H]* = 243.1/245.1
(Characteristic Cl isotope

pattern 3:1)

Residual Solvents GC-HS

DMF < 880 ppm, Acetone <
5000 ppm

Safety & Handling (SDS Summary)

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).

o Storage: Store under inert gas (Nitrogen/Argon) at 2—8°C. Aldehydes are prone to air

oxidation to the corresponding benzoic acid.

o Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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